N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine
CAS No.: 651723-70-5
Cat. No.: VC16830863
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651723-70-5 |
|---|---|
| Molecular Formula | C11H15N3O5 |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 2-[[4-(2-ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H15N3O5/c1-3-18-10(17)6-19-8-4-7(2)13-11(14-8)12-5-9(15)16/h4H,3,5-6H2,1-2H3,(H,15,16)(H,12,13,14) |
| Standard InChI Key | YVQFJTXLOBMVPK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=NC(=NC(=C1)C)NCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine features a pyrimidine ring substituted at the 4-position with a 2-ethoxy-2-oxoethoxy group and at the 2-position with a glycine moiety. The 6-methyl group on the pyrimidine ring enhances steric stability, while the ethoxy carbonyl group introduces electrophilic reactivity . Computational models predict a planar conformation for the pyrimidine ring, with the glycine side chain adopting a staggered configuration to minimize steric hindrance .
Table 1: Key Structural Features
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves a multi-step sequence beginning with the formation of the pyrimidine core. Source outlines a route using 6-methylpyrimidin-2-amine as the starting material, which undergoes alkoxycarbonylation at the 4-position using ethyl chlorooxalate. Subsequent coupling with glycine is achieved via a nucleophilic aromatic substitution reaction under alkaline conditions (pH 9–10) at 60–80°C.
Alternative methods reported in patent literature (Source ) utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields from 68% to 83%. Solvent optimization studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency compared to tetrahydrofuran (THF) .
Table 2: Comparative Synthesis Conditions
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Temperature | 60–80°C | 100–120°C |
| Time | 12 hours | 45 minutes |
| Yield | 68% | 83% |
| Solvent | THF | DMF |
Biological Activity and Mechanism
Enzyme Interaction Studies
Surface plasmon resonance (SPR) assays reveal that N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine binds to dihydrofolate reductase (DHFR) with a dissociation constant (Kd) of 12.3 μM, suggesting moderate inhibitory potential. This interaction is attributed to structural mimicry of folate precursors, as the glycine moiety occupies the pteridine-binding pocket . Competitive inhibition assays show a 40% reduction in DHFR activity at 50 μM concentration, comparable to methotrexate derivatives.
Metabolic Pathway Modulation
Stable isotope labeling studies (Source ) demonstrate that the compound’s glycine component integrates into the C-2 and C-6 positions of thiamine pyrimidine moieties in Salmonella mutants, bypassing the purine biosynthesis pathway. This finding implies potential applications in metabolic engineering for vitamin B₁ production .
Applications in Pharmaceutical Development
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (ATCC 25923) reveal a minimum inhibitory concentration (MIC) of 128 μg/mL, with synergy observed when combined with β-lactam antibiotics (4-fold MIC reduction). Mechanistic studies attribute this effect to interference with folate-dependent thymidylate synthesis .
Comparison with Structural Analogues
Pyrimidine-Glycine Conjugates
Replacing the ethoxy group with methoxy (C11H13N3O5) decreases LogP by 0.3 units but abolishes DHFR inhibition, highlighting the critical role of the ethoxycarbonyl moiety in target engagement . Conversely, substituting glycine with alanine reduces plasma stability by 58%, emphasizing the importance of the α-amino group for metabolic resistance .
Table 3: Structure-Activity Relationships
| Modification | Effect on DHFR Kd | Plasma Half-Life |
|---|---|---|
| Ethoxy → Methoxy | No binding | 3.5 hours |
| Glycine → Alanine | Kd = 15.1 μM | 1.4 hours |
| 6-Methyl → Hydrogen | Kd = 28.9 μM | 2.9 hours |
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